molecular formula C7H8O2S B1363389 3,5-Dimethylthiophene-2-carboxylic acid CAS No. 65613-27-6

3,5-Dimethylthiophene-2-carboxylic acid

Cat. No. B1363389
CAS RN: 65613-27-6
M. Wt: 156.2 g/mol
InChI Key: QGQBKGYXFUDGDQ-UHFFFAOYSA-N
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Description

3,5-Dimethylthiophene-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H8O2S . It is also known as 2-carboxy-3,5-dimethylthiophene . This compound is composed of a thiophene ring with an attached carboxylic acid group and two methyl groups in the 3 and 5 positions.


Molecular Structure Analysis

The molecular structure of 3,5-Dimethylthiophene-2-carboxylic acid is represented by the InChI code: 1S/C7H8O2S/c1-4-3-5(2)10-6(4)7(8)9/h3H,1-2H3,(H,8,9) . This indicates that the molecule consists of a thiophene ring (a five-membered ring with one sulfur atom) with two methyl groups attached at the 3 and 5 positions, and a carboxylic acid group attached at the 2 position .


Chemical Reactions Analysis

While specific chemical reactions involving 3,5-Dimethylthiophene-2-carboxylic acid are not available, thiophene derivatives are known to undergo a variety of reactions. For instance, they can participate in Ullmann coupling reactions .


Physical And Chemical Properties Analysis

3,5-Dimethylthiophene-2-carboxylic acid is a powder at room temperature . It has a molecular weight of 156.21 . The melting point is between 170-173 degrees Celsius .

Scientific Research Applications

1. Synthesis Applications

3,5-Dimethylthiophene-2-carboxylic acid and related compounds are frequently utilized in various synthesis processes. For example, the reaction of thiophene and 2,5-dimethylthiophene with isothiocyanates led to the formation of N-substituted carbothioamides (Jagodziński, Jagodzińska, & Jabłoński, 1986). Additionally, the compound has been involved in the study of C-H bond activation and C-C bond formation, demonstrating its utility in complex chemical reactions (Paneque, Poveda, Carmona, & Salazar, 2005).

2. Photochemical Degradation

Research on the photochemical degradation of crude oil components has included derivatives of 3,5-dimethylthiophene-2-carboxylic acid. Studies on compounds like 2-methyl-, 3-methyl- and 2,3-dimethylbenzo[b]thiophene, which are closely related to 3,5-dimethylthiophene-2-carboxylic acid, have been conducted to understand the fate of crude oil components after an oil spill (Andersson & Bobinger, 1996).

3. Organic Chemistry and Reactivity Studies

A significant amount of research involving 3,5-dimethylthiophene-2-carboxylic acid is centered around exploring its reactivity and its role in forming various organic compounds. For example, studies have been conducted on the chloromethylation of 2,5-dimethylthiophene, which is closely related to 3,5-dimethylthiophene-2-carboxylic acid (Gol'dfarb & Kondakova, 1956).

Safety And Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards such as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3,5-dimethylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-4-3-5(2)10-6(4)7(8)9/h3H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQBKGYXFUDGDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601280001
Record name 3,5-Dimethyl-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601280001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethylthiophene-2-carboxylic acid

CAS RN

65613-27-6
Record name 3,5-Dimethyl-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65613-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601280001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Methyl-2-thiophenecarboxylic acid (7.11 g) was dissolved in tetrahydrofuran (100 ml), and the mixture was cooled to -78° C. n-Butyllithium (1.6M in hexane, 69 ml) was slowly added dropwise. The mixture was stirred at -78° C. for 1 hour, and iodomethane (6.2 ml) was added dropwise. The reaction mixture was warmed to room temperature, stirred at room temperature for 15 hours, poured into water, acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 3,5-dimethyl-2-thiophenecarboxylic acid (4.97 g) as crystals.
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Synthesis routes and methods II

Procedure details

2.2 equivalents of 2.0 M LDA solution in heptane/THF/ethylbenzene (0.97 mL, 1.019 mol) was added to a solution of 3-methylthiophene-2-carboxylic acid (1.42 g, 10 mmol) in anhydrous THF (20 mL) at 0° C. The reaction mixture was stirred at 0° C. for 1.5 hr; and then methyl iodide (1.4 mL, 22 mmol) was added. The resulting mixture was stirred at 0° C. for an additional 2 hr, acidified with 2N HCl and extracted with methylene chloride (4×50 mL). The organic layers were then combined, concentrated and separated via HPLC to give 3,5-dimethylthiophene-2-carboxylic acid Compound 4A as a white powder. 1H NMR (300 MHz, CD3OD) δ 6.72 (s, 1H), 2.43 (s, 3H), 2.46 (s, 3H); MS (ESI) m/z: 155 (M−H+). Using the procedure of Example 1, Compound 1E was acylated with Compound 4A mediated by DIC/HOBt in anhydrous DMF to produce Compound 33 (73% yield). 1H NMR (300 MHz, (CD3)2SO) δ 9.88 (s, br, 1H), 7.85 (s, br, 2H), 7.78 (q, 4H), 7.18 (s, br, 2H), 6.92 (s, 1H), 2.58 (s, 3H), 2.55 (s, 3H); MS (ESI) m/z: 393 (M+H+), 415 (M+Na+).
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20 mL
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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethylthiophene-2-carboxylic acid
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Citations

For This Compound
3
Citations
LI Belen'kii, GP Gromova, AV Kolotaev… - Russian chemical …, 2005 - Springer
Tetrakis(3,5-dimethyl-2-thienyl)ethylene and tetrakis(2,5-dimethyl-3-thienyl)ethylene were obtained from the corresponding dithienyl ketones by the McMurry reaction. The photochromic …
Number of citations: 12 link.springer.com
MH Bolli, J Velker, C Müller, B Mathys… - Journal of Medicinal …, 2014 - ACS Publications
Previously, we reported on the discovery of a novel series of bicyclo[3.1.0]hexane fused thiophene derivatives that serve as potent and selective S1P 1 receptor agonists. Here, we …
Number of citations: 19 pubs.acs.org
EA Zauer - Chemistry of Heterocyclic Compounds, 2011 - Springer
The enthalpy of formation in the gas phase has been calculated for 21 carbonyl compounds of the thiophene series with the aid of the PM3, MINDO, AM1, and MNDO semiempirical …
Number of citations: 8 link.springer.com

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